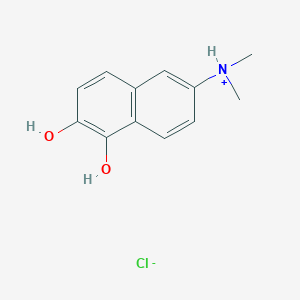
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C12H14ClNO2. It is a derivative of 2-naphthylamine, which is known for its applications in dye production and other industrial uses. This compound is characterized by the presence of two hydroxyl groups and a dimethylamino group on the naphthalene ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is a commercially available compound.
Dimethylation: The 2-naphthol undergoes dimethylation using dimethylamine in the presence of a catalyst such as zinc chloride.
Hydroxylation: The dimethylated product is then hydroxylated at the 5 and 6 positions using a suitable oxidizing agent like potassium permanganate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the nitro group (if present) can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学的研究の応用
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and dimethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-Naphthylamine derivatives.
2-Naphthylamine: The parent compound with similar structural features.
N,N-Dimethyl-1-naphthylamine: Another derivative with different substitution patterns.
Uniqueness
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride is unique due to the presence of both hydroxyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
21489-79-2 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC名 |
(5,6-dihydroxynaphthalen-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15;/h3-7,14-15H,1-2H3;1H |
InChIキー |
RBJPRONKNIHBQZ-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)C1=CC2=C(C=C1)C(=C(C=C2)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)
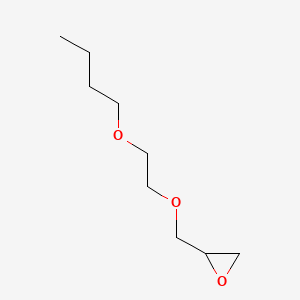
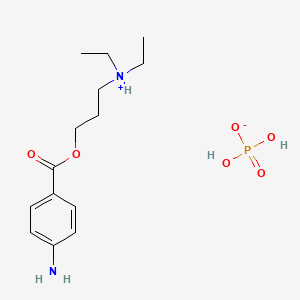
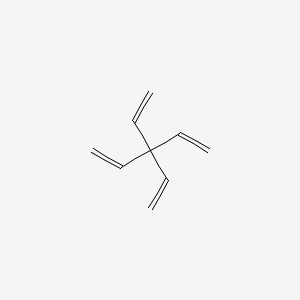
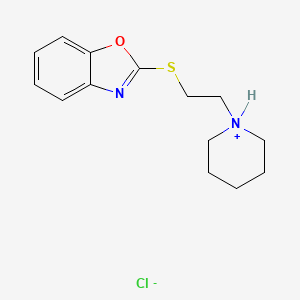
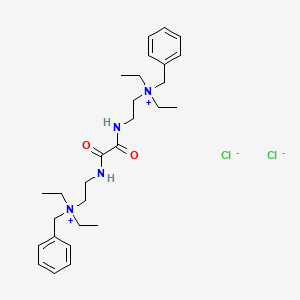
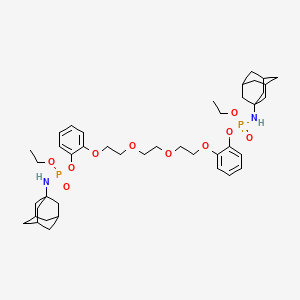
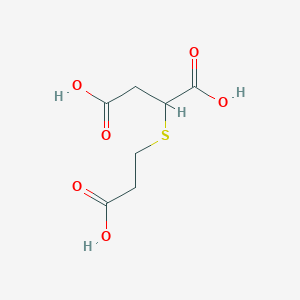
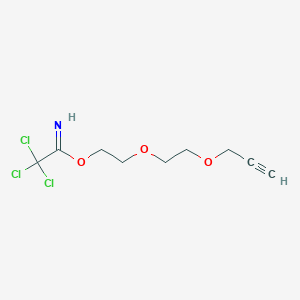
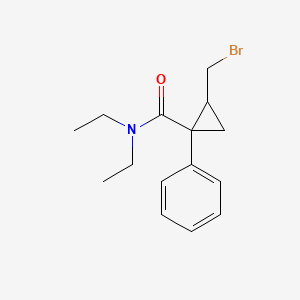


![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)

